![molecular formula C9H9N3O2 B2513950 Ethylpyrazolo[1,5-a]pyrimidin-5-carboxylat CAS No. 619306-82-0](/img/structure/B2513950.png)
Ethylpyrazolo[1,5-a]pyrimidin-5-carboxylat
Übersicht
Beschreibung
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the Pyrazolo[1,5-a]pyrimidines family . These compounds have been found to have a high impact in medicinal chemistry . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may interact with various biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate, like other pyrazolo[1,5-a]pyrimidines, is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions can vary depending on the structure of the compound and the biomolecules it interacts with .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other pyrazolo[1,5-a]pyrimidines, it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Like other pyrazolo[1,5-a]pyrimidines, it may have threshold effects and could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Another method includes the cyclocondensation of aminopyrazoles with 1,3-diketones or enaminones . These reactions are often carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with comparable structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
These compounds highlight the versatility and potential of the pyrazolo[1,5-a]pyrimidine core in drug development and other applications .
Eigenschaften
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFVJBUUUVJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)
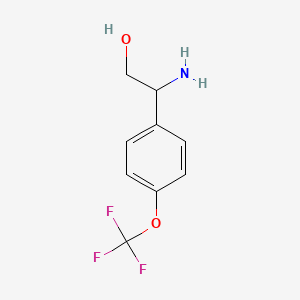
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)
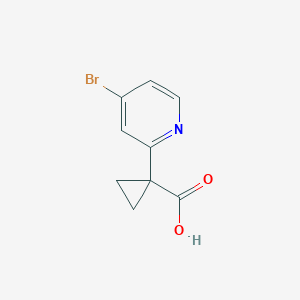
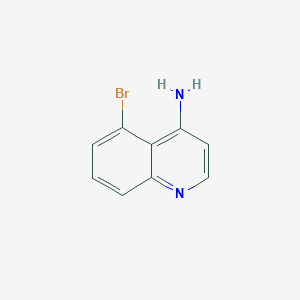

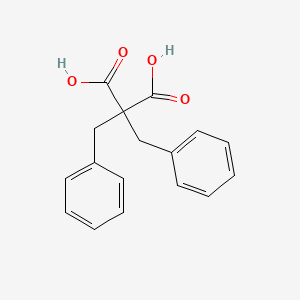
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)
![[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2513883.png)
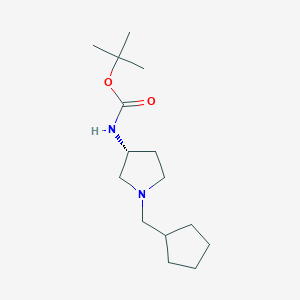
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513886.png)

![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)
